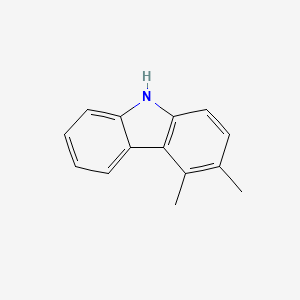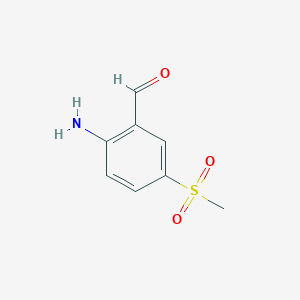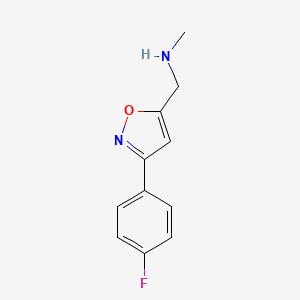
1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further connected to a methylated amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-fluorobenzonitrile can be converted to its corresponding nitrile oxide, which then reacts with an alkyne to form the isoxazole ring.
Attachment of the Methylamine Group: The isoxazole intermediate is then subjected to a nucleophilic substitution reaction with N-methylmethanamine. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the amine, facilitating its nucleophilic attack on the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles like hydroxide ions (OH⁻) can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated derivatives.
Applications De Recherche Scientifique
1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into its biological activity.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism by which 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine exerts its effects is primarily through interaction with specific molecular targets:
Molecular Targets: It may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting processes such as synaptic plasticity and neuronal communication.
Comparaison Avec Des Composés Similaires
- **3-(4-Fluorophenyl)isoxazol-5-yl)methanol
- **3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol
- **3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Comparison: 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural difference can lead to variations in receptor binding affinity, metabolic stability, and overall biological activity.
Propriétés
Formule moléculaire |
C11H11FN2O |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C11H11FN2O/c1-13-7-10-6-11(14-15-10)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3 |
Clé InChI |
RUSSAIUOPGIYCW-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=NO1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



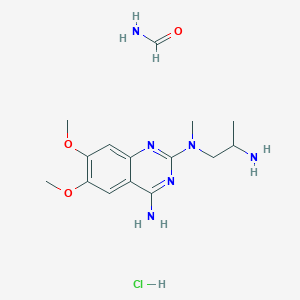
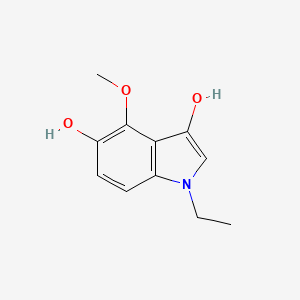
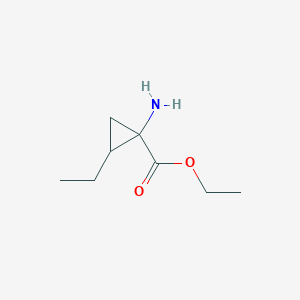
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)
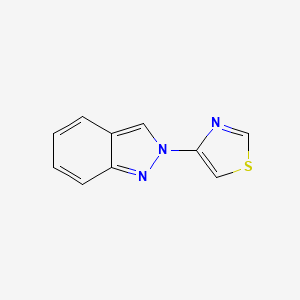
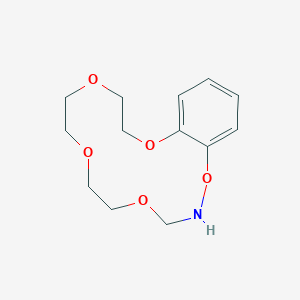
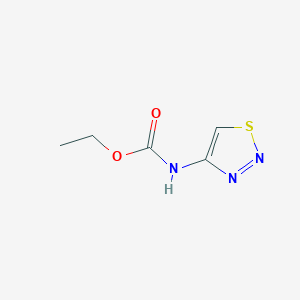
![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)


